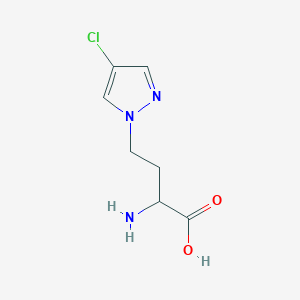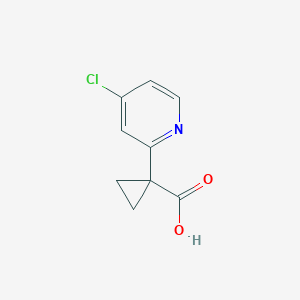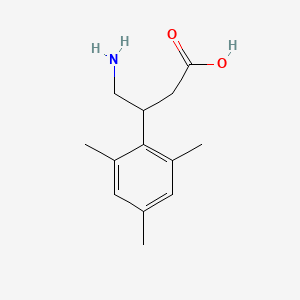
4-Amino-3-mesitylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-mesitylbutanoic acid is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of an amino group (-NH2) and a mesityl group (a derivative of mesitylene) attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-mesitylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of a mesityl derivative with a suitable butanoic acid precursor. The reaction typically requires a strong base, such as sodium hydride (NaH), and an appropriate solvent, such as dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: 4-Amino-3-mesitylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols.
科学研究应用
4-Amino-3-mesitylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4-amino-3-mesitylbutanoic acid exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the mesityl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting biological pathways and processes.
相似化合物的比较
4-Amino-3-methylbutanoic acid: This compound has a similar structure but lacks the mesityl group, resulting in different chemical and biological properties.
3-Methylbutanoic acid:
Uniqueness: The presence of the mesityl group in 4-amino-3-mesitylbutanoic acid imparts unique chemical properties, such as increased hydrophobicity and steric bulk. These features can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
4-amino-3-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-8-4-9(2)13(10(3)5-8)11(7-14)6-12(15)16/h4-5,11H,6-7,14H2,1-3H3,(H,15,16) |
InChI 键 |
ZMUIVCULIKMIJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(CC(=O)O)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


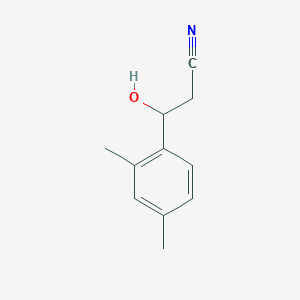
![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)oxy]benzoic acid](/img/structure/B13546082.png)
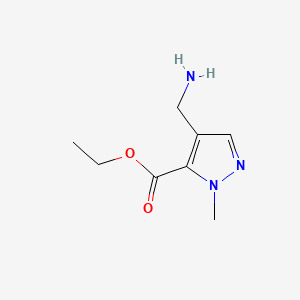
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aceticacid](/img/structure/B13546090.png)
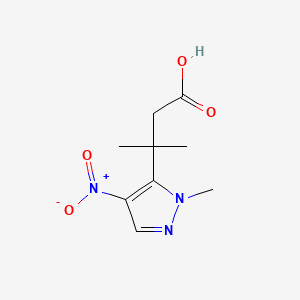
![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)

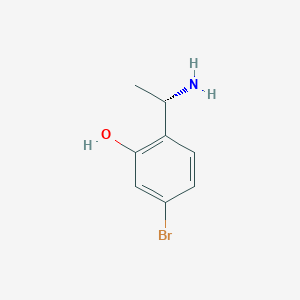
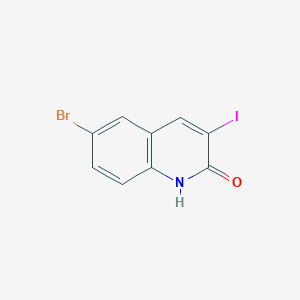
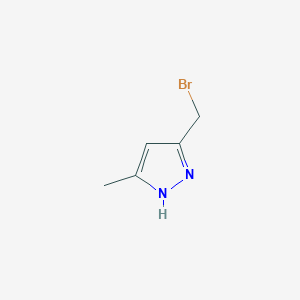
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)
